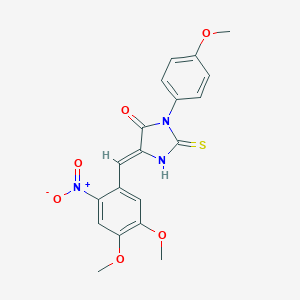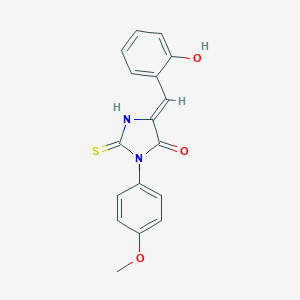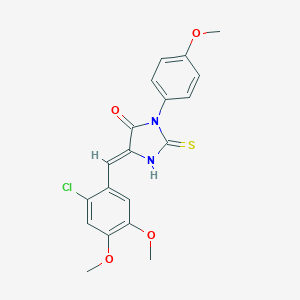![molecular formula C25H17ClN2O5S B307060 2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B307060.png)
2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMTB, and it has been found to have a number of interesting properties that make it useful for a variety of research purposes.
作用機序
The mechanism of action of CMTB is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. CMTB has been found to interact with a number of different cellular pathways, including the p53 pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
CMTB has been found to have a number of interesting biochemical and physiological effects. Studies have shown that CMTB can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of a variety of different genes.
実験室実験の利点と制限
One of the main advantages of using CMTB in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using CMTB in lab experiments. For example, CMTB is a relatively complex compound, and it can be difficult to synthesize in large quantities. Additionally, CMTB has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
将来の方向性
There are many potential future directions for research on CMTB. One promising area of research is the development of new analogs of CMTB that may have even greater anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of CMTB and to determine its potential uses in other areas of scientific research.
合成法
The synthesis of CMTB is a complex process that involves several steps. The first step in the synthesis of CMTB is the preparation of the thiazole ring, which is accomplished by reacting 2-aminothiophenol with chloroacetic acid. The resulting product is then reacted with 2-bromo-4-methoxybenzoic acid to form the benzimidazole ring. The final step in the synthesis of CMTB involves the reaction of the benzimidazole-thiazole intermediate with 4-methoxybenzoyl chloride to form the final product.
科学的研究の応用
CMTB has been found to have a number of potential applications in scientific research. One of the most promising applications of CMTB is in the field of cancer research. Studies have shown that CMTB has potent anti-cancer properties, and it has been found to be effective against a variety of different types of cancer cells.
特性
分子式 |
C25H17ClN2O5S |
|---|---|
分子量 |
492.9 g/mol |
IUPAC名 |
[2-chloro-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H17ClN2O5S/c1-31-16-9-7-15(8-10-16)24(30)33-22-17(26)11-14(12-20(22)32-2)13-21-23(29)28-19-6-4-3-5-18(19)27-25(28)34-21/h3-13H,1-2H3/b21-13- |
InChIキー |
CVHNSFPMTCXUEZ-BKUYFWCQSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)


![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)



![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)